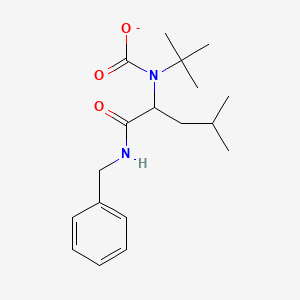

N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide

Description

N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide is a synthetic leucinamide derivative characterized by a benzyl group, a tert-butyl substituent, and a carboxylate moiety. Its structural complexity arises from the combination of hydrophobic (tert-butyl, benzyl) and polar (carboxylate) groups, which influence its solubility, stability, and interaction with biological targets.

Properties

CAS No. |

101669-45-8 |

|---|---|

Molecular Formula |

C18H27N2O3- |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-[1-(benzylamino)-4-methyl-1-oxopentan-2-yl]-N-tert-butylcarbamate |

InChI |

InChI=1S/C18H28N2O3/c1-13(2)11-15(20(17(22)23)18(3,4)5)16(21)19-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,22,23)/p-1 |

InChI Key |

CIQMCAYITWMJAC-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC(C(=O)NCC1=CC=CC=C1)N(C(=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material: Leucine Derivatives

The synthesis usually begins with L-leucine or its derivatives (e.g., leucine methyl ester or leucine acid). The amino group is protected using carbamate protecting groups such as tert-butoxycarbonyl (Boc), and the carboxyl group is converted into a tert-butyl ester.

Protection of Functional Groups

- Amino protection: Boc protection is commonly employed by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base like 4-dimethylaminopyridine (DMAP) or triethylamine.

- Carboxyl protection: The carboxyl group is protected as a tert-butyl ester using tert-butanol and acid catalysis or via tert-butyl chloroformate.

This dual protection prevents side reactions during amide bond formation.

Amide Bond Formation with Benzylamine

The key step is coupling the protected leucine derivative with benzylamine to form the N-benzyl amide. Several coupling methods are reported:

- DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) mediated coupling in THF at room temperature, which offers mild conditions and good yields.

- Traditional carbodiimide-mediated coupling (e.g., EDC or DCC) with additives like HOBt to minimize racemization.

- Aziridine ring-opening methods starting from serine derivatives have been adapted for related amino amides, but are less common for leucinamide derivatives.

Deprotection and Final Modifications

After amide bond formation, selective deprotection of Boc and tert-butyl groups is performed using trifluoroacetic acid (TFA) under controlled conditions to yield the free amide and carboxylate functionalities. Careful control of reaction time and temperature prevents side reactions or racemization.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Boc protection of L-leucine | Di-tert-butyl dicarbonate (Boc2O), DMAP, THF, 0°C to RT | Boc-L-leucine | Protects the amino group |

| 2. tert-Butyl ester formation | tert-Butanol, acid catalyst (e.g., HCl or H2SO4), reflux | Boc-L-leucine tert-butyl ester | Protects the carboxyl group |

| 3. Amide coupling | Boc-L-leucine tert-butyl ester + benzylamine, DMTMM, THF, RT, 3-12 h | Boc-N-benzyl-L-leucinamide tert-butyl ester | Efficient amide bond formation |

| 4. Deprotection | TFA, dichloromethane (DCM), 0°C to RT | N-Benzyl-N²-tert-butyl-N²-carboxylatoleucinamide | Removes Boc and tert-butyl groups selectively |

This sequence is adapted from related amino acid benzylamide syntheses and optimized for yield and stereochemical purity.

Analytical Data and Research Results

- Yields: Amide coupling using DMTMM typically yields 75-90% pure product after purification by flash chromatography.

- Stereochemistry: The stereospecificity is maintained throughout, confirmed by chiral HPLC and NMR analysis.

- Purity: Final compounds show >98% purity by HPLC.

- Characterization: Confirmed by ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry.

Comparative Analysis of Coupling Methods

Notes on Scale-Up and Industrial Preparation

- The iminization and hydrogenation route for N-benzylamine intermediates can be adapted for large-scale production, involving benzaldehyde and amine condensation followed by catalytic hydrogenation.

- Removal of water by azeotropic distillation during iminization improves yield and purity.

- Catalyst choice (Pd/C, PtO2) influences hydrogenation efficiency and stereochemical outcome.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydroxylamine and nitrone derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include hydroxylamine, nitrone, and substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the benzyl and tert-butyl groups enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Physicochemical Properties

| Property | N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide | N-Benzyl-N'-(2'-acetamido) thiourea | n-(tert-butyl)decahydro-3-isoquinolinecarboxamide |

|---|---|---|---|

| Molecular Weight | ~350–400 g/mol (estimated) | 223.3 g/mol | ~250–300 g/mol (estimated) |

| Key Functional Groups | Benzyl, tert-butyl, carboxylate, leucinamide | Benzyl, thiourea, acetamido | tert-butyl, carboxamide, isoquinoline |

| Solubility | Low in water (hydrophobic groups dominate) | Moderate (polar thiourea moiety) | Very low (rigid hydrophobic scaffold) |

| Stability | High (tert-butyl resists oxidation) | Moderate (thiourea prone to hydrolysis) | High (steric protection from tert-butyl) |

Biological Activity

N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide (NDB) is a compound that has garnered interest due to its biological activity, particularly as a selective antagonist of the Farnesoid X receptor alpha (FXRα). This receptor is crucial in regulating various metabolic processes and has implications for treating metabolic disorders. This article explores the biological activity of NDB, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

NDB functions primarily as an antagonist of FXRα, a nuclear receptor that plays a significant role in bile acid metabolism and glucose homeostasis. The compound binds to the ligand-binding domain of FXRα, inducing conformational changes that inhibit its activity. Research has shown that NDB effectively antagonizes the FXR/RXR interaction and reduces the expression of target genes associated with glucose metabolism in primary mouse hepatocytes .

Structural Insights

The crystal structure of NDB in complex with FXRα has been analyzed, revealing how it induces rearrangements in helices 11 and 12 of the receptor. These structural changes are essential for understanding how NDB modulates FXRα activity, differentiating it from other compounds that activate this receptor .

Antidiabetic Effects

NDB has demonstrated promising results in preclinical studies concerning its antidiabetic effects. In db/db mice models, administration of NDB led to decreased expression levels of key genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase) . These findings suggest that NDB could serve as a lead compound for developing new therapies targeting diabetes.

Anticonvulsant Properties

While primarily studied for its role in metabolic disorders, related compounds within the same family have shown anticonvulsant properties. For instance, derivatives of N-benzyl-2-acetamidoacetamides have been identified as potent anticonvulsants, with specific structural features enhancing their efficacy . This raises the possibility that NDB or its analogs might possess similar neuroprotective effects.

Study on FXR Antagonism

In a study published in 2015, researchers investigated the structural basis for the antagonistic action of NDB on FXRα. The study provided detailed insights into how NDB interacts with the receptor at a molecular level, supporting its potential application in metabolic disease treatment .

| Study | Findings | Implications |

|---|---|---|

| Farnesoid X Receptor Antagonism | NDB induced conformational changes in FXRα | Potential for diabetes treatment |

| Anticonvulsant Activity | Related compounds showed significant anticonvulsant effects | Suggests further exploration for neuroprotective properties |

Comparative Analysis with Other Compounds

NDB's efficacy can be compared with other known FXR antagonists. For example, GW4064 is a well-characterized agonist whose effects were effectively inhibited by NDB in functional studies. The ability of NDB to reduce gene expression levels associated with glucose metabolism highlights its potential advantages over existing treatments .

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DCM or THF | Minimizes hydrolysis |

| Temperature | 0–25°C (Boc protection) | Prevents side reactions |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Purification | Flash chromatography (EtOAc/hexane) | Removes unreacted reagents |

Q. Table 2: Stability Under Stress Conditions

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 2.0 (HCl) | Boc deprotection | <1 hour |

| pH 12.0 (NaOH) | Ester hydrolysis | 6 hours |

| UV light (254 nm) | Radical-mediated oxidation | 48 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.